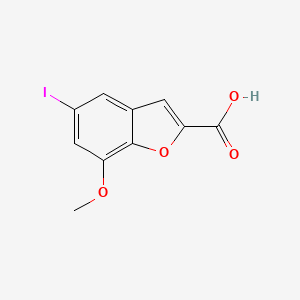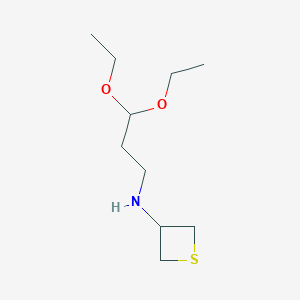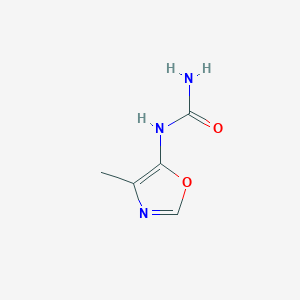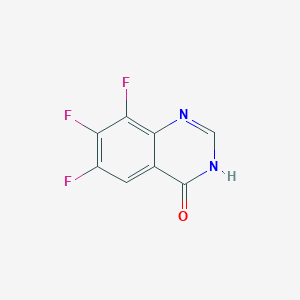
3-Fluoro-N-(3-methoxypropyl)-5-(4-oxopiperidin-1-YL)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-(3-methoxypropyl)-5-(4-oxopiperidin-1-YL)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine, methoxy, and piperidinyl groups in the structure suggests potential biological activity and utility in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(3-methoxypropyl)-5-(4-oxopiperidin-1-YL)benzenesulfonamide typically involves multiple steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzene derivative with sulfonyl chloride under basic conditions.
Introduction of the fluorine atom: This step may involve electrophilic fluorination using reagents like Selectfluor.
Attachment of the methoxypropyl group: This can be done through nucleophilic substitution reactions.
Incorporation of the piperidinyl group: This step might involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom and methoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonamides.
Medicine: Potential use as an antibacterial or antiviral agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Fluorobenzenesulfonamide: A fluorinated sulfonamide with potential biological activity.
Uniqueness
3-Fluoro-N-(3-methoxypropyl)-5-(4-oxopiperidin-1-YL)benzenesulfonamide is unique due to the combination of fluorine, methoxy, and piperidinyl groups, which may confer distinct biological properties and enhance its efficacy as a therapeutic agent.
Propiedades
Fórmula molecular |
C15H21FN2O4S |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
3-fluoro-N-(3-methoxypropyl)-5-(4-oxopiperidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H21FN2O4S/c1-22-8-2-5-17-23(20,21)15-10-12(16)9-13(11-15)18-6-3-14(19)4-7-18/h9-11,17H,2-8H2,1H3 |
Clave InChI |
HIXIGFJNRMSOEW-UHFFFAOYSA-N |
SMILES canónico |
COCCCNS(=O)(=O)C1=CC(=CC(=C1)F)N2CCC(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-Dioxaspiro[3.5]nonan-7-one](/img/structure/B15232303.png)


![(6R,7S,8R)-8-(3,4-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B15232333.png)

![4-[(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B15232352.png)
![(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15232357.png)


![6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride](/img/structure/B15232369.png)
![Ethyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15232376.png)

